Cas no 1082524-54-6 (5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one)

1082524-54-6 structure
Nome do Produto:5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
N.o CAS:1082524-54-6
MF:C10H11FN2O2
MW:210.204945802689
MDL:MFCD11579872
CID:5215186
PubChem ID:44116786
5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Oxazolidinone, 5-(aminomethyl)-3-(4-fluorophenyl)-
- 5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one
-
- MDL: MFCD11579872
- Inchi: 1S/C10H11FN2O2/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14/h1-4,9H,5-6,12H2
- Chave InChI: JURKKEXQAAFGFT-UHFFFAOYSA-N
- SMILES: O1C(CN)CN(C2=CC=C(F)C=C2)C1=O
5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01022281-5g |
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one |
1082524-54-6 | 95% | 5g |
¥8505.0 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01022281-1g |
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one |
1082524-54-6 | 95% | 1g |
¥2933.0 | 2023-03-01 | |
Enamine | EN300-242027-0.5g |
5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one |
1082524-54-6 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
Enamine | EN300-242027-0.25g |
5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one |
1082524-54-6 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
Enamine | EN300-242027-10.0g |
5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one |
1082524-54-6 | 95% | 10.0g |
$2393.0 | 2024-06-19 | |
Ambeed | A1078693-5g |
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one |
1082524-54-6 | 95% | 5g |
$1239.0 | 2024-04-26 | |
Enamine | EN300-242027-0.1g |
5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one |
1082524-54-6 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
Ambeed | A1078693-1g |
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one |
1082524-54-6 | 95% | 1g |
$427.0 | 2024-04-26 | |
Enamine | EN300-242027-0.05g |
5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one |
1082524-54-6 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
Enamine | EN300-242027-5g |
5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one |
1082524-54-6 | 5g |
$1614.0 | 2023-09-15 |
5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one Literatura Relacionada
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
1082524-54-6 (5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one) Produtos relacionados
- 2137068-10-9(1H-1,2,4-Triazole-5-methanamine, 3-cyclobutyl-α-methyl-, (αS)-)
- 1807226-98-7(Ethyl 6-bromo-4-methoxynicotinate)
- 1821791-21-2(tert-butyl N-[(1S,3R)-3-(aminomethyl)cyclohexyl]carbamate)
- 852388-95-5(1-(3-methoxyphenyl)-5-phenyl-1H-imidazole-2-thiol)
- 2004224-80-8(1-Methyl-2,3-dihydro-1h-indene-2-sulfonamide)
- 4599-47-7(H-DL-Phe(4-Me)-OH)
- 1361907-29-0(3,5-Dichloro-4'-nitro-3'-trifluoromethyl-biphenyl)
- 13709-46-1(Praseodymium fluoride)
- 313519-01-6(6-(4-Hydroxyphenyl)-5H-pyrrolo3,4-bpyrazine-5,7(6H)-dione)
- 2121512-62-5(3-Hydroxy-2-methoxyphenylboronic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1082524-54-6)5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):384.0/1115.0